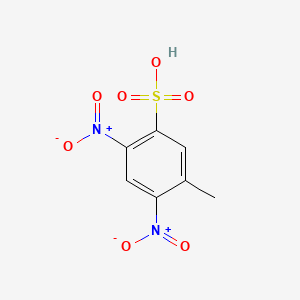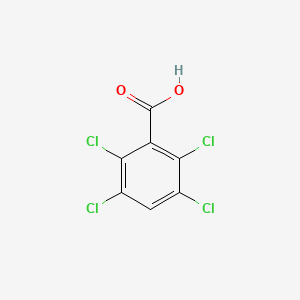
1-Propanesulfonic acid, 3-bromo-
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-bromo- is an organosulfur compound with the molecular formula C3H7BrO3S. It is a brominated derivative of propanesulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a bromine atom attached to the third carbon of the propanesulfonic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 3-bromo- can be synthesized through a two-step process involving the reaction of 1,3-dibromopropane with sodium sulfite in ethanol at elevated temperatures, followed by acidification with hydrochloric acid. The detailed steps are as follows :
Stage 1: React 1,3-dibromopropane with sodium sulfite in ethanol at 80°C for 10 hours. This results in the formation of sodium 1-bromo-3-propane sulfonate.
Stage 2: Acidify the sodium 1-bromo-3-propane sulfonate with hydrochloric acid at 20°C, adjusting the pH to 1-3. The product is then isolated by filtration and concentration.
Industrial Production Methods: Industrial production of 1-propanesulfonic acid, 3-bromo- typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Propanesulfonic acid, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-1-propanesulfonic acid.
Oxidation and Reduction Reactions: The sulfonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary depending on the desired product but often involve aqueous or alcoholic solvents and controlled temperatures.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to introduce sulfonic acid groups.
Medicine: Research into its potential use in drug development is ongoing, particularly in the design of sulfonic acid-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-propanesulfonic acid, 3-bromo- involves its reactivity as a sulfonic acid derivative. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The sulfonic acid group imparts strong acidic properties, enabling the compound to participate in various acid-catalyzed reactions. Molecular targets and pathways include nucleophilic substitution at the bromine site and acid-base interactions involving the sulfonic acid group .
Comparaison Avec Des Composés Similaires
1-Propanesulfonic acid, 3-bromo- can be compared with other similar compounds, such as:
3-Chloro-1-propanesulfonic acid: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-1-propanesulfonic acid: Contains an iodine atom, which makes it more reactive in substitution reactions compared to the bromine derivative.
3-Hydroxy-1-propanesulfonic acid: Formed by substitution of the bromine atom with a hydroxyl group, leading to different chemical properties and applications.
Each of these compounds has unique properties and applications, with 1-propanesulfonic acid, 3-bromo- being particularly notable for its balance of reactivity and stability.
Propriétés
IUPAC Name |
3-bromopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYPSXBCDUDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072745 | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-82-4 | |
| Record name | 3-Bromo-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)









